Methyl 5-bromo-2-methoxy-3-methylbenzoate
Overview
Description
“Methyl 5-bromo-2-methoxy-3-methylbenzoate” is a chemical compound . It is also known as “methyl 3-bromo-2-methoxy-5-methylbenzoate” and has a CAS Number of 1245528-59-9 . The molecular weight of this compound is 259.1 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3-bromo-2-methoxy-5-methylbenzoate” and its InChI Code is "1S/C10H11BrO3/c1-6-4-7 (10 (12)14-3)9 (13-2)8 (11)5-6/h4-5H,1-3H3" . The molecular structure of this compound can be analyzed using this InChI code.Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-methoxy-3-methylbenzoate” is a liquid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
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Synthesis of Anionic Surfactant Fatty Acid Methyl Ester Sulfonate from Waste Cooking Oil
- Application: The environmentally friendly anionic surfactant fatty acid methyl ester sulfonate (MES) was prepared by esterification of waste cooking oil (WCO), a low-cost raw material, followed by sulfonation with chlorosulfonic acid .
- Method: MES production from WCO (W-MES) gave yields up to 78%. The critical micelle concentration of W-MES is 5.38 mmol/L and the corresponding surface tension is 32.3 mN/m .
- Results: The hydrophile-lipophile balance value of W-MES is 12.33, which indicates that it can form oil/water emulsions .
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New Methods in the Synthesis of (Meth)Acrylates
- Application: The term “functional polymers” is used to compare the specific properties such as chemical, physicochemical or biochemical functions of polymeric materials and to classify polymers in this field .
- Method: For the preparation of different purpose polymers, new monomers are obtained by binding the functional group to the structure of certain monomers .
- Results: The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
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Manufacturing of Therapeutic SGLT2 Inhibitors
- Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Results: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
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Metal–Organic Framework-5 (MOF-5) in Contemporary Applications
- Application: MOF-5 with a Zn (II) cluster and terephthalic acid is a distinctive porous material among the metal–organic frameworks (MOFs), with unique physical, chemical and mechanical properties .
- Method: Various MOF-5 based composites have been designed with revamped properties appropriate to the application by altering and fabricating MOF-5 in situ or using a post-synthetic approach .
- Results: The boundless topologies and morphologies of MOF-5 combined with other chemical entities has provided opportunities in various fields, including catalysis, gas storage and sensors .
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Molecular Simulation Visualizations
- Application: Methyl 5-bromo-2-methoxy-3-methylbenzoate can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- Method: These programs can produce impressive simulation visualizations, providing insights into the molecular structure and behavior of the compound .
- Results: The results can be used in various fields, including drug design, materials science, and chemical engineering .
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Synthesis of Novel Antidiabetic Drugs
- Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to Methyl 5-bromo-2-methoxy-3-methylbenzoate, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Results: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-methoxy-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOOZLRJMORZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377415 | |
Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxy-3-methylbenzoate | |
CAS RN |
722497-32-7 | |
Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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